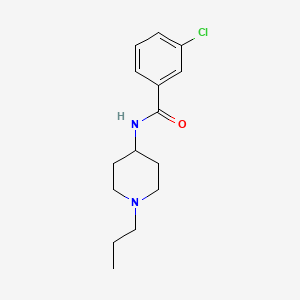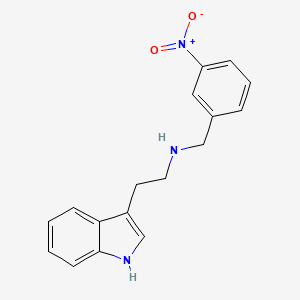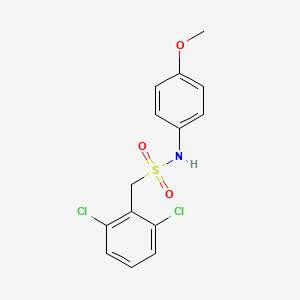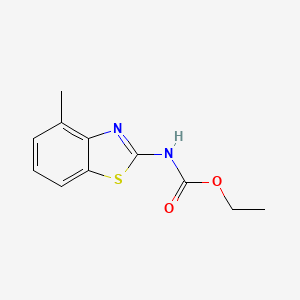![molecular formula C22H27N3O2 B4653362 N-{2-[4-(dimethylamino)phenyl]-1-[(isobutylamino)carbonyl]vinyl}benzamide](/img/structure/B4653362.png)
N-{2-[4-(dimethylamino)phenyl]-1-[(isobutylamino)carbonyl]vinyl}benzamide
Übersicht
Beschreibung
N-{2-[4-(dimethylamino)phenyl]-1-[(isobutylamino)carbonyl]vinyl}benzamide, also known as DAAO inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
N-{2-[4-(dimethylamino)phenyl]-1-[(isobutylamino)carbonyl]vinyl}benzamide acts as an inhibitor of N-{2-[4-(dimethylamino)phenyl]-1-[(isobutylamino)carbonyl]vinyl}benzamide, which is responsible for the degradation of D-serine. D-serine is an important co-agonist of the NMDA receptor, which plays a crucial role in synaptic plasticity and cognitive function. By inhibiting N-{2-[4-(dimethylamino)phenyl]-1-[(isobutylamino)carbonyl]vinyl}benzamide, N-{2-[4-(dimethylamino)phenyl]-1-[(isobutylamino)carbonyl]vinyl}benzamide increases the concentration of D-serine in the brain, which can improve cognitive function and reduce symptoms of schizophrenia and Alzheimer's disease.
Biochemical and Physiological Effects:
N-{2-[4-(dimethylamino)phenyl]-1-[(isobutylamino)carbonyl]vinyl}benzamide has been shown to have various biochemical and physiological effects. It increases the concentration of D-serine in the brain, which can improve cognitive function and reduce symptoms of schizophrenia and Alzheimer's disease. Additionally, N-{2-[4-(dimethylamino)phenyl]-1-[(isobutylamino)carbonyl]vinyl}benzamide has been shown to have anti-tumor effects in various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
N-{2-[4-(dimethylamino)phenyl]-1-[(isobutylamino)carbonyl]vinyl}benzamide has several advantages and limitations for lab experiments. One of the advantages is its potential therapeutic applications in various diseases, including schizophrenia, Alzheimer's disease, and cancer. Additionally, it has been shown to have a good safety profile in preclinical studies. However, one of the limitations is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on N-{2-[4-(dimethylamino)phenyl]-1-[(isobutylamino)carbonyl]vinyl}benzamide. One of the directions is to further investigate its potential therapeutic applications in various diseases, including schizophrenia, Alzheimer's disease, and cancer. Additionally, more studies are needed to understand its mechanism of action and the biochemical and physiological effects in different cell types and animal models. Furthermore, the development of more potent and selective N-{2-[4-(dimethylamino)phenyl]-1-[(isobutylamino)carbonyl]vinyl}benzamide inhibitors could improve the efficacy and safety profile of N-{2-[4-(dimethylamino)phenyl]-1-[(isobutylamino)carbonyl]vinyl}benzamide and other N-{2-[4-(dimethylamino)phenyl]-1-[(isobutylamino)carbonyl]vinyl}benzamide inhibitors.
Wissenschaftliche Forschungsanwendungen
N-{2-[4-(dimethylamino)phenyl]-1-[(isobutylamino)carbonyl]vinyl}benzamide has been extensively studied for its potential therapeutic applications in various diseases, including schizophrenia, Alzheimer's disease, and cancer. It acts as an inhibitor of D-amino acid oxidase (N-{2-[4-(dimethylamino)phenyl]-1-[(isobutylamino)carbonyl]vinyl}benzamide), an enzyme that degrades D-serine, an important co-agonist of the N-methyl-D-aspartate (NMDA) receptor. By inhibiting N-{2-[4-(dimethylamino)phenyl]-1-[(isobutylamino)carbonyl]vinyl}benzamide, N-{2-[4-(dimethylamino)phenyl]-1-[(isobutylamino)carbonyl]vinyl}benzamide increases the concentration of D-serine in the brain, which can improve cognitive function and reduce symptoms of schizophrenia and Alzheimer's disease. Additionally, N-{2-[4-(dimethylamino)phenyl]-1-[(isobutylamino)carbonyl]vinyl}benzamide has been shown to have anti-tumor effects in various cancer cell lines.
Eigenschaften
IUPAC Name |
N-[(Z)-1-[4-(dimethylamino)phenyl]-3-(2-methylpropylamino)-3-oxoprop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c1-16(2)15-23-22(27)20(24-21(26)18-8-6-5-7-9-18)14-17-10-12-19(13-11-17)25(3)4/h5-14,16H,15H2,1-4H3,(H,23,27)(H,24,26)/b20-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKXKRRYLPJHFK-ZHZULCJRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=CC1=CC=C(C=C1)N(C)C)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CNC(=O)/C(=C/C1=CC=C(C=C1)N(C)C)/NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{(Z)-2-[4-(dimethylamino)phenyl]-1-[(isobutylamino)carbonyl]ethenyl}benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-{[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetyl}-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4653292.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4653326.png)
![methyl 1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B4653336.png)
![isopropyl 2-[({[4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4653343.png)

![1-{4-[(4-benzyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B4653355.png)

![N-allyl-2-[(2,3-dimethylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B4653364.png)
![2-[(4-fluorobenzyl)thio]-N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetamide](/img/structure/B4653375.png)
![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)acetamide](/img/structure/B4653382.png)
